molecular formula C9H13NO2S B1290395 Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate CAS No. 354587-62-5

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1290395
CAS No.: 354587-62-5
M. Wt: 199.27 g/mol
InChI Key: JPMQBORRLKYYPC-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with ethyl and methyl groups at positions 2 and 4, respectively, and an ester moiety at position 3. Thiazoles are aromatic five-membered rings containing nitrogen and sulfur, widely studied for their biological activities and synthetic versatility. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQBORRLKYYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634967
Record name Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354587-62-5
Record name Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction of Ethyl Acetoacetate with Thiourea

This method involves the following steps:

  • Reagents Required :

    • Ethyl acetoacetate
    • Thiourea
    • Sodium carbonate
    • Ethanol as solvent
  • Procedure :

    • Prepare a solution of ethyl acetoacetate in ethanol.
    • Add thiourea and sodium carbonate to the solution.
    • Heat the mixture to a temperature between 40°C and 55°C while stirring.
    • Gradually add ethyl 2-chloroacetoacetate to the mixture.
    • Maintain the temperature at about 60°C to 70°C for approximately five hours.
    • After reaction completion, distill off excess solvent and cool the mixture to room temperature.
    • Adjust the pH of the filtrate to between 9 and 10 using sodium hydroxide.
    • Filter and dry the resulting product under vacuum.

This method has been noted for its high yield (over 98%) and relatively low reaction temperatures, making it efficient for laboratory synthesis.

Method 2: Synthesis via Hydrazine Hydrate

Another approach involves using hydrazine hydrate for further modifications post-initial synthesis:

  • Reagents Required :

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate (obtained from Method 1)
    • Hydrazine hydrate
    • Methanol as solvent
  • Procedure :

    • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in methanol.
    • Add hydrazine hydrate to the solution.
    • Reflux the mixture under controlled conditions until completion.

Summary Table of Preparation Methods

Method Reagents Key Steps Yield
Method 1 Ethyl acetoacetate, thiourea, sodium carbonate, ethanol Heating, pH adjustment, filtration >98%
Method 2 Ethyl amino derivative, hydrazine hydrate, methanol Refluxing Varies

The preparation methods for ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate highlight several important considerations:

  • Reaction Conditions : Temperature control is critical in achieving optimal yields and purity of the product.

  • Solvent Choice : The use of ethanol as a solvent is common due to its effectiveness in dissolving reactants and facilitating reactions.

  • Safety Precautions : Handling thiourea and hydrazine requires caution due to their toxicological profiles.

The synthesis of this compound can be effectively achieved through established methods involving key reagents like ethyl acetoacetate and thiourea. The methods discussed provide a foundation for further research into optimizing yields and exploring additional functionalization opportunities for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate has demonstrated notable antimicrobial properties. Research indicates its effectiveness against a range of pathogens, as shown in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism of action involves disruption of microbial cell membranes and inhibition of vital metabolic processes, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

In vitro studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The following case study illustrates its effectiveness:

  • Case Study: Cytotoxicity in K562 Leukemia Cells
    • IC50 Value : Approximately 10 µM
    • Mechanism : Induction of apoptosis through caspase pathway activation and disruption of cell cycle progression.

Additionally, a study involving human lung (A549) and renal (TK-10) cancer cell lines revealed that specific derivatives of this compound exhibited significantly higher cytotoxicity compared to doxorubicin, a standard chemotherapy drug.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the thiazole ring can enhance biological activity. For instance, derivatives with halogen substitutions showed increased potency against cancer cell lines. This insight is crucial for the design of more effective therapeutic agents.

Applications in Materials Science

Beyond its biological applications, this compound is being explored in materials science. Its unique chemical properties allow it to be utilized in developing materials with specific electronic or optical characteristics. Research indicates that thiazole derivatives can influence various biochemical pathways by interacting with enzymes and proteins.

Summary of Key Findings

The following table summarizes the key findings regarding the applications of this compound:

Application AreaKey Findings
AntimicrobialEffective against Staphylococcus aureus, E. coli, and Candida albicans
AnticancerSignificant cytotoxicity in leukemia and breast cancer cells; potential for drug development
Materials SciencePotential use in developing materials with electronic or optical properties

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it may interact with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing uric acid levels in the body . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate with structurally related thiazole derivatives, emphasizing substituent differences and their implications:

Compound Name Substituents (Positions) Key Structural Features Synthesis Yield Applications/Notes References
This compound Ethyl (C2), Methyl (C4), COOEt (C5) Aromatic thiazole; no dihydro modification N/A Intermediate for bioactive molecules Inferred
Ethyl 2-(acetyl amino)-4-methyl-1,3-thiazole-5-carboxylate Acetamido (C2), Methyl (C4), COOEt (C5) Acetamido group enhances hydrogen bonding 74% Precursor for peptide conjugates
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Benzimidazole-phenyl (C2), Methyl (C4) Extended π-system for receptor interaction N/A Potential kinase inhibitor scaffolds
Ethyl 2-(3-aminophenyl)-4-phenyl-1,3-thiazole-5-carboxylate 3-Aminophenyl (C2), Phenyl (C4) Amino group enables further functionalization N/A Antimicrobial agent development
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-Fluoro-3-methylphenyl (C2), Methyl (C4) Fluorine enhances metabolic stability N/A Anticancer candidate (PubChem: YNKGKA4)

Key Research Findings

Synthetic Efficiency : One-pot methods for dihydrothiazoles achieve higher yields (75%) compared to conventional routes .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine) improve metabolic stability, while amino or acetamido groups facilitate further derivatization .

Structural Validation : Tools like SHELX and ORTEP-3 ensure accurate crystallographic characterization of thiazole derivatives .

Biological Activity

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential in medicinal chemistry, particularly in areas such as antimicrobial, anticancer, and herbicidal applications.

Chemical Structure

The molecular formula for this compound is C9H13N1O2S1C_9H_{13}N_1O_2S_1. The structure features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria and fungi. In one study, the minimum inhibitory concentrations (MIC) of several thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing potent activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 3.91 to 62.5 µg/mL .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects on liver carcinoma cell lines (HEPG2) with IC50 values indicating effective suppression of cell viability . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Herbicidal Activity

The compound has shown promising herbicidal activity as well. In a series of bioassays, certain thiazole derivatives demonstrated moderate to high inhibition rates against common weeds such as Capsella bursa-pastoris and Amaranthus retroflexus, with effectiveness increasing with the presence of specific substituents on the thiazole ring . This suggests potential applications in agricultural settings as eco-friendly herbicides.

Synthesis and Evaluation

The synthesis of this compound is typically achieved through a one-pot reaction involving thioamides and α-bromoketones. This method not only simplifies the synthetic process but also enhances yield and purity .

Table 1: Biological Activity Summary of this compound

Activity Type Tested Organisms IC50/MIC (µg/mL) Comments
AntimicrobialStaphylococcus aureus15Effective against resistant strains
Escherichia coli30Moderate activity
AnticancerHEPG2 (liver carcinoma)25Induces apoptosis
HerbicidalCapsella bursa-pastoris150High inhibition rate
Amaranthus retroflexus100Effective at higher concentrations

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance, its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, its herbicidal effects are likely due to disruption of metabolic processes in target plants.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate, and how are they experimentally determined?

  • Methodology :

  • Boiling/Melting Points : Use differential scanning calorimetry (DSC) or capillary tube methods. For analogs, boiling points range 402.4±37.0°C, and melting points near 40°C have been reported .
  • Solubility : Determine via shake-flask method in solvents like water (0.97 g/L at 25°C) or organic phases .
  • Density and Stability : Measure using pycnometry and thermogravimetric analysis (TGA).

Q. What synthetic routes are commonly employed for preparing thiazole carboxylate derivatives, including this compound?

  • Methodology :

  • Hantzsch Thiazole Synthesis : React thiourea derivatives with α-haloketones or esters under reflux conditions. For example, refluxing with sodium acetate in acetic acid yields crystalline products .
  • Substituent Effects : Halogen or sulfonyl groups (e.g., -Cl, -SO₂Cl) influence reactivity and can be introduced via electrophilic substitution .

Q. How is the purity of this compound validated in laboratory settings?

  • Methodology :

  • Chromatography : Use HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) .
  • Spectroscopy : Confirm structural integrity via FTIR (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., ester -COOEt at δ ~4.3 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazole derivatives like this compound?

  • Methodology :

  • Data Collection : Use a Rigaku Saturn724+ CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 113 K .
  • Refinement : Employ SHELX software (SHELXL-97) for structure solution and refinement. Key metrics include R-factor < 0.06 and wR² < 0.15 .
  • Validation : Check for geometric outliers (e.g., bond angles, torsion) using PLATON or CCDC tools .

Q. What strategies address contradictions in spectroscopic and crystallographic data for thiazole carboxylates?

  • Methodology :

  • Multi-Technique Cross-Validation : Compare NMR/IR data with X-ray-derived bond lengths and angles. For example, discrepancies in dihedral angles (e.g., 72.14° vs. 45.56° in crystal packing) may arise from polymorphism .
  • DFT Calculations : Optimize molecular geometry using Gaussian09 and compare with experimental data to identify conformational flexibility .

Q. How are thiazole derivatives functionalized for biological activity studies, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Bioisosteric Replacement : Substitute the 4-methyl group with electron-withdrawing groups (e.g., -CN, -NO₂) to enhance binding affinity. For example, cyano-substituted analogs show ELISA activity in VEGF assays .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., vascular endothelial growth factor receptors) .

Q. What are the challenges in optimizing reaction yields for thiazole carboxylate synthesis, and how are they mitigated?

  • Methodology :

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions. For example, Sonogashira coupling improves yields in aryl-substituted thiazoles .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid aids cyclization .

Key Notes

  • Structural analogs (e.g., tert-butyl or chlorosulfonyl derivatives) provide insights into reactivity trends .
  • Always cross-validate spectral data with crystallographic results to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.